molecular formula C19H19N3O2S B6537089 N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide CAS No. 1040638-79-6

N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide

Numéro de catalogue: B6537089
Numéro CAS: 1040638-79-6
Poids moléculaire: 353.4 g/mol
Clé InChI: VNRRDCCSVFTFFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a thiophen-2-yl group at the 3-position and a butanamide chain at the 1-position. The pyridazinone-thiophene scaffold is associated with kinase inhibition and DNA-interactive properties, as seen in related compounds .

Propriétés

IUPAC Name

N-methyl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-21(15-7-3-2-4-8-15)18(23)10-5-13-22-19(24)12-11-16(20-22)17-9-6-14-25-17/h2-4,6-9,11-12,14H,5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRRDCCSVFTFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies from various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the dihydropyridazine ring and subsequent modifications to introduce the thiophene and butanamide groups. The detailed synthetic route often utilizes techniques such as:

  • Condensation Reactions : To form the core dihydropyridazine structure.
  • Substitution Reactions : To introduce the thiophene moiety.
  • Amidation : To attach the phenylbutanamide side chain.

Antibacterial Activity

Research has demonstrated that N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide exhibits notable antibacterial properties. In a study assessing various derivatives, it was found that compounds with similar structures showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values significantly lower than standard antibiotics like ampicillin.
CompoundTarget BacteriaMIC (mg/mL)
8En. Cloacae0.004
12E. coli0.004
11B. cereus0.008

Antifungal Activity

The compound also exhibits antifungal activity, with some derivatives showing potent effects against various fungi. The activity spectrum includes:

CompoundTarget FungusMIC (mg/mL)
15T. viride0.004
10A. fumigatus0.06

Anticancer Activity

In addition to antibacterial and antifungal properties, N-methyl derivatives have been evaluated for anticancer potential:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), H460 (lung cancer), and others.
  • Mechanism of Action : The anticancer activity is attributed to oxidative stress-mediated DNA damage.

Case Study

In a study examining the anticancer effects of various quinoline derivatives, compounds similar to N-methyl derivatives were shown to induce apoptosis in cancer cells with IC50 values ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene and butanamide components significantly influence biological activity:

  • Substituents on Thiophene : Electron-withdrawing groups enhance antibacterial activity.
  • Alkyl Chain Length : Variations in the butanamide side chain affect the overall potency against various pathogens.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

BI64719
  • Structure : 6-(benzyloxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}pyrimidine-4-carboxamide ().
  • Key Features : Shares the 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl moiety but replaces the butanamide chain with a pyrimidine-carboxamide group.

Pyridazinone and Pyridine Derivatives

CDK2 Inhibitors ()
  • Example Compounds: 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ = 0.24 µM). Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (IC₅₀ = 0.93 µM).
  • Comparison :
    • Structural Differences : The target compound lacks the fused pyrazole or furopyridine rings seen in these CDK2 inhibitors.
    • Activity : CDK2 inhibitors exhibit sub-micromolar IC₅₀ values, likely due to enhanced π-π stacking and hydrogen bonding from fused heterocycles. The target compound’s butanamide chain may reduce potency but improve solubility .

Thiophene-Containing Anticancer Agents

2-(Thiophen-2-yl)-1H-indole Derivatives ()
  • Example Compounds :
    • (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (IC₅₀ = 7.1 µM against HCT-116).
    • N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline (IC₅₀ = 10.5 µM).
  • Thiophene Role: The thiophen-2-yl group enhances DNA intercalation or protein binding in both classes, but the pyridazinone’s electron-deficient core may favor enzyme active-site interactions .
Benzothiophene Acrylonitrile Derivatives ()
  • Example Compounds :
    • Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (GI₅₀ <10 nM).
  • Comparison :
    • Structural Advantage : The benzo[b]thiophene-acrylonitrile scaffold provides rigidity and planar geometry for potent tubulin binding. The target compound’s flexible butanamide chain may reduce cytotoxicity but broaden target selectivity .

Research Findings and Mechanistic Insights

  • Thiophene Role: The thiophen-2-yl group is critical across all classes for π-π interactions and hydrophobic binding. In the target compound, its position on the pyridazinone core may mimic ATP’s adenine ring in kinase targets .
  • Butanamide Chain : Unlike rigid heterocycles in CDK2 inhibitors, the butanamide chain in the target compound could improve pharmacokinetics (e.g., oral bioavailability) at the expense of potency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.